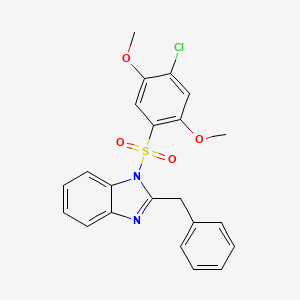
2-benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-1H-1,3-benzodiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzyl group, a chloro-substituted dimethoxybenzenesulfonyl group, and a benzimidazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Sulfonylation: The final step involves the sulfonylation of the benzimidazole derivative with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Benzyl-1-(4-chlorophenyl)-1H-1,3-benzodiazole
- 2-Benzyl-1-(4-methoxyphenyl)-1H-1,3-benzodiazole
- 2-Benzyl-1-(4-nitrophenyl)-1H-1,3-benzodiazole
Uniqueness
2-Benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-1H-1,3-benzodiazole is unique due to the presence of the 4-chloro-2,5-dimethoxybenzenesulfonyl group, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
2-benzyl-1-(4-chloro-2,5-dimethoxyphenyl)sulfonylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4S/c1-28-19-14-21(20(29-2)13-16(19)23)30(26,27)25-18-11-7-6-10-17(18)24-22(25)12-15-8-4-3-5-9-15/h3-11,13-14H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTINJFUBLGJRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2C3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(diethylamino)-4-oxo-1,3-thiazol-5-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B7521109.png)
![[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7521112.png)
![(5-Chloroquinolin-8-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7521118.png)
![N,1-dimethyl-N-[(2-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B7521122.png)

![4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-N-[(5-sulfamoylthiophen-2-yl)methyl]benzamide](/img/structure/B7521143.png)
![(5-ethyl-1H-pyrazol-3-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7521145.png)
![N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]-3-(furan-2-yl)propanamide](/img/structure/B7521146.png)
![2-[[4-(Thiophen-2-ylmethyl)piperazin-1-yl]methyl]quinazolin-4-amine](/img/structure/B7521160.png)
